Regioselective Synthesis: Achieving Isomer-Free 5-Chloro-2-nitrophenol vs. Isomeric Mixtures
The patented synthesis of 5-chloro-2-nitrophenol from 2,4-dichloronitrobenzene, using aprotic polar solvents, yields the product free from other chloronitrophenol isomers [1]. This is a critical differentiator, as prior art methods using protic solvents or those with low permittivity resulted in mixtures of isomers [1]. The ability to obtain an isomerically pure product is essential for applications where a single, well-defined molecular structure is required, such as in the synthesis of pharmaceuticals or analytical standards.
| Evidence Dimension | Isomeric Purity of Synthesized Product |
|---|---|
| Target Compound Data | Product free from isomers |
| Comparator Or Baseline | Prior art methods (e.g., German Offenlegungsschrift No. 2,614,264) |
| Quantified Difference | Qualitative: Isomer-free vs. isomeric mixture |
| Conditions | Reaction of 2,4-dichloronitrobenzene with alkali metal hydroxide in aprotic polar solvent (e.g., DMSO) at 20-150°C |
Why This Matters
Procurement of 5-chloro-2-nitrophenol synthesized via this patented route ensures a single, well-defined entity, mitigating the risk of introducing unknown regioisomeric impurities that could compromise downstream reaction selectivity or product purity.
- [1] Hoechst AG. (1982). Process for preparing 5-chloro-2-nitrophenol. U.S. Patent No. 4,310,711. View Source
